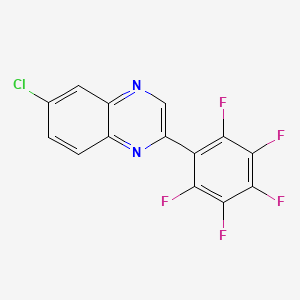

6-Chloro-2-(perfluorophenyl)quinoxaline

CAS No.:

Cat. No.: VC16554954

Molecular Formula: C14H4ClF5N2

Molecular Weight: 330.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H4ClF5N2 |

|---|---|

| Molecular Weight | 330.64 g/mol |

| IUPAC Name | 6-chloro-2-(2,3,4,5,6-pentafluorophenyl)quinoxaline |

| Standard InChI | InChI=1S/C14H4ClF5N2/c15-5-1-2-6-7(3-5)21-4-8(22-6)9-10(16)12(18)14(20)13(19)11(9)17/h1-4H |

| Standard InChI Key | LXDXAVKBLMOPHK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=NC(=CN=C2C=C1Cl)C3=C(C(=C(C(=C3F)F)F)F)F |

Introduction

Synthesis of 6-Chloro-2-(perfluorophenyl)quinoxaline

The synthesis of this compound typically involves the condensation of appropriate quinoxaline precursors with perfluorinated aromatic reagents. Several synthetic routes have been developed, focusing on achieving high yields and purity:

-

Starting Materials:

-

Quinoxaline derivatives

-

Perfluorinated benzene compounds

-

Chlorinating agents (e.g., thionyl chloride)

-

-

Reaction Pathway:

-

Formation of the quinoxaline scaffold via condensation of o-phenylenediamine with dicarbonyl compounds.

-

Subsequent substitution reactions introduce the chlorine atom and perfluorophenyl group.

-

These methods allow for structural modifications, enabling researchers to explore structure-activity relationships (SAR).

Biological Activities

Research indicates that 6-Chloro-2-(perfluorophenyl)quinoxaline exhibits promising biological activities, primarily due to its functional groups:

-

Antimicrobial Activity:

-

Potential Antimalarial Activity:

Table 2: Biological Activity Comparisons

| Compound | EC (nM) | Observations |

|---|---|---|

| 6-Chloroquinoxaline | ~37 nM | Superior antiplasmodial activity |

| Fluorinated analog | ~82 nM | Reduced activity |

| Methoxylated analog | ~88 nM | Reduced activity |

Applications in Research and Development

The unique combination of chlorine and perfluorinated groups makes this compound a valuable candidate for various applications:

-

Medicinal Chemistry:

-

Potential therapeutic uses due to its interaction with biological macromolecules such as proteins and nucleic acids.

-

Investigated for its role in cellular signaling pathways.

-

-

Materials Science:

-

High oxidative stability makes it suitable for use in advanced materials.

-

Potential applications in coatings or electronic devices requiring chemically robust compounds.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume